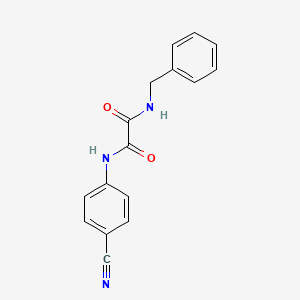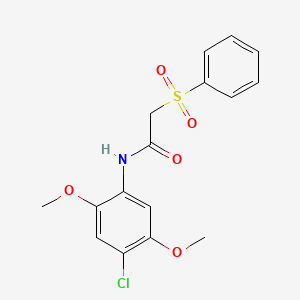![molecular formula C16H16BrN3O B4391090 1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine](/img/structure/B4391090.png)
1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine
Overview
Description
1-[3-(4-Bromophenoxy)propyl]-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine typically involves the following steps:
Formation of 4-bromophenoxypropyl bromide: This intermediate is prepared by reacting 4-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 4-bromophenoxypropyl bromide is then reacted with 1H-benzimidazol-2-amine in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Bromophenoxy)propyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromophenoxy group can be replaced by other nucleophiles.
Oxidation and reduction: The benzimidazole core can participate in redox reactions.
Substitution reactions: The amine group can be modified through acylation or alkylation.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Acylation: Acyl chlorides, anhydrides.
Alkylation: Alkyl halides, alkyl sulfonates.
Major Products:
Nucleophilic substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole core.
Acylation/alkylation: N-acyl or N-alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound can be used to study the biological pathways and molecular targets associated with benzimidazole derivatives.
Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Pharmacology: The compound can be used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.
Mechanism of Action
The exact mechanism of action of 1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine is not fully understood. it is believed to exert its effects through modulation of various signaling pathways. In cancer cells, it may induce apoptosis and inhibit cell proliferation through activation of the caspase pathway. Inflammatory cytokine production could be inhibited through suppression of NF-κB signaling. In the brain, it may improve cognitive function and reduce neuroinflammation through modulation of the microglial response.
Comparison with Similar Compounds
1H-benzimidazol-2-amine: The parent compound without the 4-bromophenoxypropyl substituent.
4-bromophenoxypropyl derivatives: Compounds with similar substituents but different core structures.
Other benzimidazole derivatives: Compounds with different substituents on the benzimidazole core.
Uniqueness: 1-[3-(4-Bromophenoxy)propyl]-1H-benzimidazol-2-amine is unique due to the presence of both the benzimidazole core and the 4-bromophenoxypropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-12-6-8-13(9-7-12)21-11-3-10-20-15-5-2-1-4-14(15)19-16(20)18/h1-2,4-9H,3,10-11H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKMCHZCZQCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B4391011.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
![1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B4391055.png)
![17-(2-methoxyphenyl)-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4391057.png)


![4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4391065.png)

![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4391095.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391099.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone](/img/structure/B4391110.png)
